Benzyln-[3-(aminomethyl)benzyl]carbamate
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Overview
Description
Benzyln-[3-(aminomethyl)benzyl]carbamate is an organic compound with the molecular formula C16H18N2O2 It is a derivative of carbamate, featuring a benzyl group and an aminomethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyln-[3-(aminomethyl)benzyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)benzylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzyl chloroformate, leading to the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyln-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyln-[3-(aminomethyl)benzyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyln-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl 3-(aminomethyl)benzoate hydrochloride
- N-[3-(aminomethyl)benzyl]acetamidine
Uniqueness
Benzyln-[3-(aminomethyl)benzyl]carbamate is unique due to its specific structure, which combines a benzyl group with an aminomethylbenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Benzyln-[3-(aminomethyl)benzyl]carbamate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound contains a carbamate functional group, which is integral to its interaction with various biological targets. Research into its biological activity has indicated promising applications in pharmacology, particularly in the treatment of neurological disorders and as a potential therapeutic agent.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H20N2O2
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The compound's structure allows it to interact with various enzymes and receptors, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can function as both an inhibitor and an activator, depending on the target and the context of its use. Key mechanisms include:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity.
- Receptor Modulation : It can modulate receptor functions, potentially influencing signaling pathways involved in various physiological processes.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Neurological Disorders : Preliminary studies suggest potential efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Anticancer Activity : Some studies have indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.
- Immunomodulatory Effects : The compound has shown promise in enhancing immune responses, particularly through the modulation of cytokine production in macrophages .
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects against Jurkat T cells, with IC50 values comparable to established anticancer agents .
- Immunomodulation : Research involving J774A.1 macrophages indicated that treatment with this compound increased the production of pro-inflammatory cytokines such as TNF-α and IL-12 when activated with LPS and IFN-γ .
- Neuropharmacological Effects : In animal models, the compound showed potential antidepressant-like effects, suggesting modulation of serotonergic pathways .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | Carbamate | Neurological protective effects |
Benzyl N-[[(1R,3S)-3-aminocyclopentyl]carbamate | Carbamate | Anticancer activity |
N-[3-(Aminomethyl)benzylacetamidine | Amino compound | Immunomodulatory effects |
The comparative analysis highlights how variations in structure can lead to differences in biological activity.
Properties
IUPAC Name |
benzyl N-[[3-(aminomethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-10-14-7-4-8-15(9-14)11-18-16(19)20-12-13-5-2-1-3-6-13/h1-9H,10-12,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGVPYPIOFHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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